molecular formula C11H9N5O3 B2561558 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1170366-02-5

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2561558
CAS No.: 1170366-02-5
M. Wt: 259.225
InChI Key: XDMUQQKRNSVEEV-UHFFFAOYSA-N
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Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that integrates multiple functional groups, including furan, oxadiazole, and pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with furan-2-carboxylic acid hydrazide.

    Formation of 1,3,4-Oxadiazole Ring: The hydrazide reacts with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the oxadiazole ring.

    Pyrazole Formation: The intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,5-dione derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts.

    Material Science: Potential use in the development of new materials with unique electronic properties.

Biology

    Antimicrobial Activity: Exhibits significant activity against various bacterial and fungal strains.

    Anticancer Properties: Shows potential in inhibiting the growth of certain cancer cell lines.

Medicine

    Drug Development: Being explored as a lead compound for the development of new therapeutic agents due to its diverse biological activities.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. The anticancer properties may be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Furan-2-yl-1,3,4-oxadiazole-2-thiol
  • 5-Furan-2-yl-4H-1,2,4-triazole-3-thiol

Uniqueness

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the combination of its functional groups, which confer a broad spectrum of biological activities. Compared to similar compounds, it often exhibits higher potency and a wider range of applications in medicinal chemistry.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3/c1-16-7(4-5-12-16)9(17)13-11-15-14-10(19-11)8-3-2-6-18-8/h2-6H,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMUQQKRNSVEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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